N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-12(14-7-1-2-8-14)10-5-6-11(18-10)19(16,17)13-9-3-4-9/h5-6,9,13H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDAMLGVPJZPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a cyclopropyl group, a furan ring, and a sulfonamide moiety. These components contribute to its potential interactions with biological targets.
Research indicates that sulfonamide derivatives, including this compound, exhibit multifunctional properties. They are known to interact with various biological pathways, particularly those related to oxidative stress and inflammation. The compound's mechanism is likely linked to the inhibition of specific enzymes involved in these processes.
1. Antioxidant Activity
The compound has been evaluated for its ability to induce antioxidant enzymes, specifically through the Keap1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress. Studies have demonstrated that certain sulfonamide derivatives can activate Nrf2, leading to increased expression of antioxidant genes such as NQO1 (NAD(P)H:quinone oxidoreductase 1) .
2. Anti-mycobacterial Activity
In vitro studies have shown that related sulfonamide compounds possess significant anti-mycobacterial properties. For instance, imidazo[1,2-a]pyridine sulfonamides were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL for some derivatives . While specific data on this compound is limited, its structural similarity suggests potential efficacy against mycobacterial strains.
3. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that play a vital role in physiological processes such as respiration and acid-base balance. Some sulfonamide derivatives have been shown to inhibit various isoforms of carbonic anhydrases, indicating a possible therapeutic application in conditions like glaucoma or edema . The specific interaction of this compound with CAs warrants further investigation.
Case Studies
Several studies have focused on the broader class of sulfonamide compounds, highlighting their diverse biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
